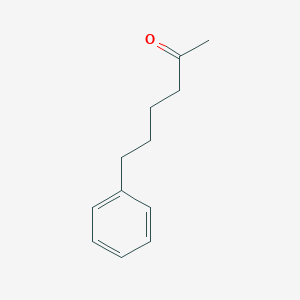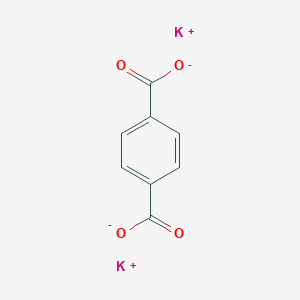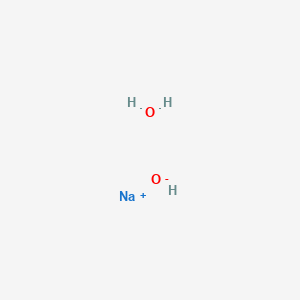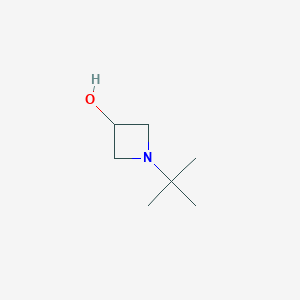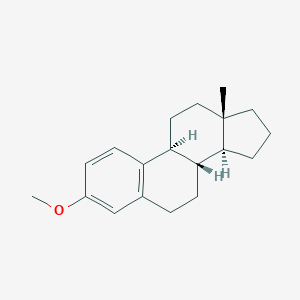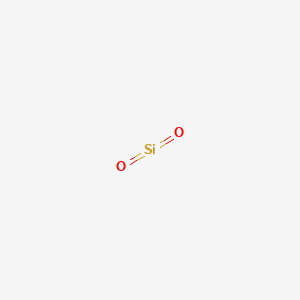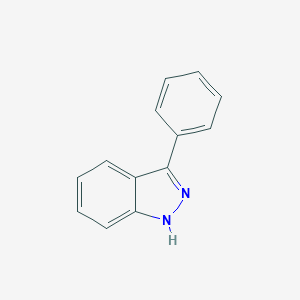
3-phenyl-1H-indazole
Übersicht
Beschreibung
Synthesis Analysis
Indazole derivatives, including 3-phenyl-1H-indazole, can be synthesized through several methods. One approach involves the condensation of phenylhydrazine with bisulfite adducts of aromatic aldehydes. Another method reported is the Pd(II)-catalyzed C-3 arylation of (1H) indazoles, which allows for the direct C-3 arylation with aryl halides without the need for Ag additives as halide scavengers, showcasing the versatility in synthetic approaches for functionalizing the indazole core (Ye et al., 2013).
Molecular Structure Analysis
The molecular structure of indazole derivatives, including 3-phenyl-1H-indazole, exhibits interesting features such as coplanarity between the indazole ring system and attached groups. X-ray crystallography and density functional theory (DFT) studies provide insights into the optimized geometric bond lengths, angles, and molecular electrostatic potential (MEP) surfaces, highlighting the significance of molecular structure in determining the compound's reactivity and interaction capabilities (Lu et al., 2020).
Chemical Reactions and Properties
3-phenyl-1H-indazole and its derivatives undergo various chemical reactions, including C-H activation, N-N bond formation, and arylation, demonstrating their reactivity and potential for chemical modification. These reactions are crucial for developing new pharmaceuticals and agrochemicals with improved efficacy and selectivity (Yu et al., 2013).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Heterocyclic Compounds
- Application : 3-phenyl-1H-indazole is used in the synthesis of 1H- and 2H-indazoles. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- Method : The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : This method provides a brief outline of optimized synthetic schemes with relevant examples .
2. Anticandidal Agents
- Application : 3-phenyl-1H-indazole and its derivatives have been identified as potential anticandidal agents .
- Method : A series of indazole and pyrazole derivatives were designed using bioisosteric replacement, homologation, and molecular simplification .
- Results : The series of 3-phenyl-1H-indazole moiety demonstrated to have the best broad anticandidal activity. Particularly, compound 10g, with N,N-diethylcarboxamide substituent, was the most active against C. albicans and both miconazole susceptible and resistant C. glabrata species .
3. DNA Gyrase B Inhibitors
- Application : 3-phenyl-1H-indazole and some derivatives have been identified as DNA gyrase B inhibitors .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
4. Protein Kinase Inhibitors
- Application : The indazole core, including 3-phenyl-1H-indazole, has been used for the synthesis of kinase inhibitors. Many researchers have demonstrated the use of indazole derivatives as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : A number of anticancer drugs with an indazole core are commercially available, e.g. axitinib, linifanib, niraparib, and pazopanib. Indazole derivatives are applied for the targeted treatment of lung, breast, colon, and prostate cancers .
5. Antitumor Activities
- Application : The pharmaceutical value of 1H-indazoles, including 3-phenyl-1H-indazole, mainly lies in their antitumor activities .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
6. Antiproliferative Activities
- Application : Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
7. Antihypertensive Agents
- Application : Indazole-containing heterocyclic compounds, including 3-phenyl-1H-indazole, have a wide variety of medicinal applications as antihypertensive agents .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
8. Antidepressant Agents
- Application : Indazole-containing heterocyclic compounds, including 3-phenyl-1H-indazole, have a wide variety of medicinal applications as antidepressant agents .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
9. Anti-inflammatory Agents
- Application : Indazole-containing heterocyclic compounds, including 3-phenyl-1H-indazole, have a wide variety of medicinal applications as anti-inflammatory agents .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
Eigenschaften
IUPAC Name |
3-phenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBKCOLSUUYOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306243 | |
| Record name | 3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1H-indazole | |
CAS RN |
13097-01-3 | |
| Record name | 13097-01-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

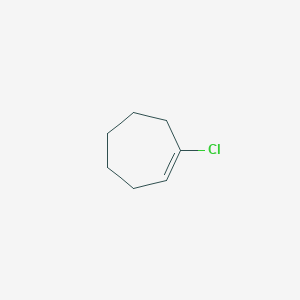
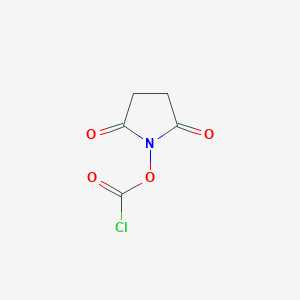
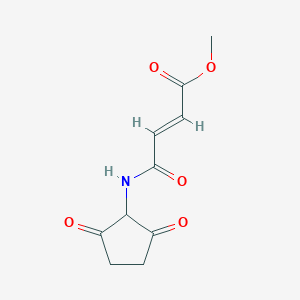
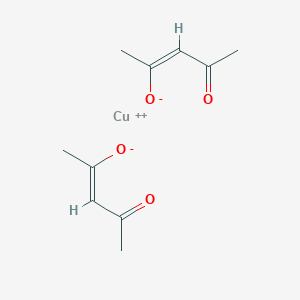
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
